1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole
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Overview
Description
1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole typically involves the acylation of 2-methyl-2,3-dihydro-1H-indole with 4-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetone, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The compound’s structure allows it to bind to certain receptors or proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole can be compared with similar compounds such as:
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure but different substituents.
Ketoprofen: Another anti-inflammatory agent with a benzoyl group but lacking the chlorobenzoyl moiety.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQBJXWSRIEVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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